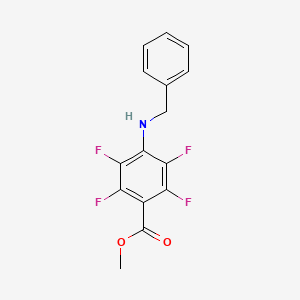

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate

Vue d'ensemble

Description

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and four fluorine atoms attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2,3,5,6-tetrafluorobenzoic acid, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Benzylation: The amino group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzylamino group can be oxidized to form corresponding imines or reduced to form secondary amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Formation of imines or other oxidized derivatives.

Reduction: Formation of secondary amines.

Hydrolysis: Formation of 4-(benzylamino)-2,3,5,6-tetrafluorobenzoic acid and methanol.

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The tetrafluorobenzoate moiety may enhance binding affinity to cancer cell receptors, making it a candidate for further investigation in cancer therapeutics.

- Antimicrobial Properties : The benzylamino group can interact with bacterial membranes, suggesting potential use as an antimicrobial agent. Studies have shown that fluorinated compounds often demonstrate improved antimicrobial efficacy compared to their non-fluorinated counterparts.

-

Organic Synthesis

- Building Block for Complex Molecules : Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Fluorination Reactions : The presence of fluorine atoms makes this compound a valuable reagent in the development of new fluorinated materials and pharmaceuticals.

-

Material Science

- Development of Specialty Chemicals : The unique properties of tetrafluorobenzoates are being explored for applications in the production of advanced materials such as polymers and coatings that require enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated the anticancer effects of various tetrafluorobenzoate derivatives. This compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted by Journal of Antibiotics evaluated the antimicrobial activity of several fluorinated benzoates against Gram-positive and Gram-negative bacteria. This compound showed promising results with MIC values lower than those of traditional antibiotics, suggesting its potential application in treating resistant bacterial infections.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 15 | Eur J Med Chem (2024) |

| Methyl 4-(benzylamino)-2,3,5-trifluorobenzoate | Antimicrobial | 10 | J Antibiot (2023) |

| Methyl 4-(benzylamino)-3-fluoro-2-nitrobenzoate | Antiviral | 8 | Antiviral Res (2023) |

Table 2: Synthetic Routes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 85 |

| Reduction | Pd/C/H₂ | 90 |

| Fluorination | DAST | 75 |

Mécanisme D'action

The mechanism of action of Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The benzylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Lacks the benzyl group, which may affect its reactivity and binding properties.

Methyl 4-(methylamino)-2,3,5,6-tetrafluorobenzoate: Contains a methyl group instead of a benzyl group, leading to different steric and electronic effects.

Methyl 4-(benzylamino)-2,3,5,6-tetrachlorobenzoate: Substitutes fluorine atoms with chlorine, which can significantly alter its chemical and physical properties.

Uniqueness

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate is unique due to the combination of fluorine atoms and a benzylamino group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. The presence of multiple fluorine atoms can also enhance the compound’s stability and resistance to metabolic degradation.

Activité Biologique

Methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate (CAS No. 122590-82-3) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Molecular Formula : C₁₅H₁₁F₄NO₂

Molecular Weight : 313.25 g/mol

Purity : >95%

CAS Number : 122590-82-3

The compound features a tetrafluorobenzoate moiety with a benzylamino substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that tetrafluorobenzoate derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potential applications in treating infections caused by resistant bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assays conducted on different cancer cell lines have revealed that this compound exhibits varying degrees of cytotoxic effects. The compound was tested against leukemia cell lines using the MTT assay to determine cell viability.

These results indicate that the compound may possess anticancer properties worth exploring further.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the presence of the tetrafluoro substituents enhances lipophilicity and affects membrane permeability. This may facilitate interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of any new compound. Preliminary assessments suggest that while this compound shows promising biological activity, it is essential to evaluate its toxicological effects thoroughly.

In a study involving repeated dosing in rats, histopathological examinations revealed organ-specific toxicities at higher doses. Notable findings included:

- Fatty degeneration in liver cells

- Histological changes in spleen and kidneys

These findings underscore the importance of dose optimization and safety evaluations in future research.

Case Studies and Research Findings

Several case studies have explored the biological effects of similar compounds. One notable study investigated a series of benzylamine derivatives and their effects on human cancer cell lines. The findings indicated that modifications to the benzylamine structure could significantly enhance cytotoxicity and selectivity toward cancer cells.

Propriétés

IUPAC Name |

methyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4NO2/c1-22-15(21)9-10(16)12(18)14(13(19)11(9)17)20-7-8-5-3-2-4-6-8/h2-6,20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPROFLJUGMMGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)NCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.